PF-543 Citrate

Sphingosine kinase 1 Enzyme inhibition Binding affinity

PF-543 Citrate is the most potent, selective SphK1 inhibitor available (Ki=3.6 nM, >100-fold vs. SphK2). Unlike pan-inhibitors or poorly selective tools (~2.5-fold for SKI-I), PF-543 enables unambiguous SphK1-driven S1P signaling dissection. Validated applications: >90% S1P depletion at 100–200 nM in 1483 cells; whole blood IC50=26.7 nM; in vivo efficacy at 1–30 mg/kg IP; co-crystallization at 1.8 Å resolution. The definitive chemical probe for isoform-specific target validation and rational SphK1 drug design.

Molecular Formula C33H39NO11S
Molecular Weight 657.7 g/mol
Cat. No. B8082103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-543 Citrate
Molecular FormulaC33H39NO11S
Molecular Weight657.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C27H31NO4S.C6H8O7/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyPWXXWUWKNPXSGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-543 Citrate for SphK1 Inhibition: A Research-Grade Tool for Isoform-Selective S1P Modulation


PF-543 Citrate (CAS 1415562-83-2), the citrate salt of PF-543, is a potent, reversible, sphingosine-competitive inhibitor of sphingosine kinase 1 (SphK1) developed by Pfizer, with a Ki of 3.6 nM and an IC50 of 2.0 nM [1]. As a non-lipid small molecule, it is currently recognized as the most potent selective SphK1 inhibitor described, enabling precise dissection of SphK1-driven sphingosine 1-phosphate (S1P) signaling without confounding activity at SphK2 or S1P receptors [2].

Why PF-543 Citrate Cannot Be Interchanged with Other SphK Inhibitors


Generic substitution among sphingosine kinase inhibitors is not scientifically justified due to profound differences in isoform selectivity, potency, and mechanism. Pan-SphK inhibitors (e.g., SKI-II) or SphK2-selective agents (e.g., SLM6031434) produce distinct biological outcomes compared to PF-543 Citrate, as they simultaneously modulate both SphK1 and SphK2 pathways or preferentially target the SphK2 isoform [1]. Even among SphK1-preferring inhibitors, PF-543 Citrate exhibits a >100-fold selectivity window over SphK2, whereas earlier tools like SKI-I show only ~2.5-fold selectivity (SphK1 IC50 ~1.2 μM vs. SphK2 IC50 ~3.0 μM), introducing significant off-target ambiguity in experiments where isoform-specific signaling dissection is required . Procurement decisions must therefore be guided by the specific experimental requirement for SphK1 isoform selectivity, not merely 'SphK inhibition'.

PF-543 Citrate: Quantified Differentiation Against SphK1 Inhibitor Comparators


SphK1 Inhibitory Potency (Ki): PF-543 Citrate vs. SKI-I

PF-543 Citrate demonstrates a Ki of 3.6 nM against SphK1, representing a potency improvement of approximately 330-fold over the widely used comparator SKI-I, which exhibits an IC50 of ~1.2 μM (approximating Ki under similar assay conditions) [1]. This difference is not incremental but represents a categorical shift in the concentration required to achieve meaningful target engagement.

Sphingosine kinase 1 Enzyme inhibition Binding affinity

Isoform Selectivity (SphK1 vs. SphK2): PF-543 Citrate vs. SKI-II

PF-543 Citrate exhibits >100-fold selectivity for SphK1 over SphK2, with SphK1 Ki = 3.6 nM and SphK2 IC50 = 356 nM [1]. In contrast, the pan-inhibitor SKI-II inhibits both isoforms with comparable potency (SphK1 IC50 = 78 μM, SphK2 IC50 = 45 μM), providing no isoform discrimination [2]. Furthermore, SLM6031434 is a SphK2-selective inhibitor (SphK2 Ki = 0.4 μM, SphK1 Ki >20 μM) with the opposite selectivity profile [3].

SphK2 Isoform selectivity Off-target

Cellular S1P Depletion: PF-543 Citrate vs. DMS and SKI-2

In 1483 head and neck carcinoma cells, PF-543 Citrate suppresses C17-S1P formation with an IC50 of 1.0 nM and depletes endogenous S1P levels 10-fold at 200 nM [1]. Comparative data from the original characterization paper demonstrate that PF-543 is over 1,000-fold more potent in suppressing cellular S1P formation than the commonly used pharmacological tools DMS (N,N-dimethylsphingosine) and SKI-2 [2]. The EC50 for intracellular S1P depletion is 8.4 nM in 1483 cells [1].

S1P Cellular assay 1483 cells

Whole Blood S1P Inhibition: PF-543 Citrate Demonstrates SphK1 as Primary S1P Source

PF-543 Citrate potently inhibits S1P formation in human whole blood with an IC50 of 26.7 nM [1]. This ex vivo finding demonstrates that SphK1 is the major source of circulating S1P, a critical piece of evidence for target validation that cannot be obtained with less selective inhibitors. No comparable whole-blood inhibition data are available for earlier SphK inhibitors such as SKI-I or SKI-II at the time of PF-543's characterization, underscoring PF-543 Citrate's unique utility in translating cellular findings to physiologically relevant systems.

Whole blood Ex vivo S1P formation

Broad Kinase and Receptor Selectivity: PF-543 Citrate vs. SKI-I

PF-543 Citrate exhibits >5,000-fold selectivity over S1P1-5 receptors and shows no significant inhibition of 48 protein and lipid kinases at 10 μM . In contrast, the comparator SKI-I demonstrates measurable off-target activity against hERK2 (IC50 = 11 μM), indicating a narrower therapeutic window [1]. This broad selectivity profile of PF-543 Citrate minimizes the risk of confounding biological effects arising from unintended kinase or receptor modulation.

Selectivity panel Kinase profiling S1P receptors

In Vivo Validation: PF-543 Citrate Demonstrates Target Engagement and Disease-Relevant Efficacy in SCD Model

In a transgenic mouse model of sickle cell disease (SCD), PF-543 Citrate demonstrated superior in vivo potency compared to the comparator SphK1 inhibitor SK1-I. Both compounds inhibited SPHK1 activity and reduced S1P levels in a dose-dependent manner, but PF-543 exhibited greater potency [1]. Furthermore, PF-543 treatment decreased intravascular hemolysis, reduced inflammation, decreased tissue injury and splenomegaly, and increased survival in SCD mice [1]. In a separate study, PF-543 treatment (1 mg/kg i.p. every second day for 21 days) in a mouse hypoxic model of pulmonary hypertension reduced right ventricular hypertrophy [2].

Sickle cell disease In vivo pharmacology Mouse model

PF-543 Citrate: Optimal Experimental Scenarios for Isoform-Specific SphK1 Inhibition


Dissecting SphK1-Specific Signaling in Cells with High S1P Turnover

Use PF-543 Citrate (100-200 nM, 1 h) in 1483 head and neck carcinoma cells or similar models with elevated SphK1 expression to achieve >90% depletion of endogenous S1P, enabling unambiguous attribution of downstream signaling events to SphK1 activity without confounding SphK2 contributions [1]. The 10-fold reduction in S1P with concomitant sphingosine accumulation provides a robust internal control for target engagement [1].

Validating SphK1 as the Primary Source of Circulating S1P in Ex Vivo Studies

Employ PF-543 Citrate (IC50 = 26.7 nM) in human whole blood assays to demonstrate that SphK1, rather than SphK2, is the dominant isoform responsible for maintaining plasma S1P levels [1]. This application is critical for target validation studies where the relative contribution of each isoform to systemic S1P pools must be established.

Preclinical Target Validation in In Vivo Disease Models

Administer PF-543 Citrate via intraperitoneal injection (1-30 mg/kg dosing regimens established in literature) to investigate SphK1-dependent pathophysiology in mouse models of sickle cell disease, pulmonary hypertension, myocardial infarction, or cancer [2][3]. The compound's validated in vivo activity supports its use as a chemical probe for assessing the therapeutic potential of SphK1 inhibition.

Structural Biology and Binding Mode Studies of SphK1

Utilize PF-543 Citrate in co-crystallization studies with recombinant SphK1 (1.8 Å resolution achieved) to elucidate the molecular basis of sphingosine-competitive inhibition and guide rational design of novel SphK1-targeted therapeutics [4]. The solved crystal structure reveals the inhibitor bound in a bent conformation analogous to the sphingosine substrate but with a rotated head group, providing critical structural insights [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-543 Citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.